molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B1290096
CAS No.: 886362-27-2
M. Wt: 301.34 g/mol
InChI Key: VQEUODXDPTZPSA-UHFFFAOYSA-N
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Description

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (CAS: 886362-27-2) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core, a tert-butoxycarbonyl (Boc)-protected amine, and a carboxylic acid group. Its molecular formula is C₁₄H₂₃NO₆, with a molecular weight of 301.34 g/mol . The Boc group enhances stability during synthetic processes, while the spirocyclic dioxolane ring acts as a ketal, protecting reactive ketone intermediates . This compound is widely used in pharmaceutical synthesis, particularly in peptide coupling and as a chiral building block .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEUODXDPTZPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624570
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-27-2
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches

The synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves several key steps:

  • Formation of the Spirocyclic Structure : The initial step usually involves the reaction of suitable precursors to form the spirocyclic framework. This may include cyclization reactions that yield the dioxaspiro system.

  • Introduction of the Boc Group : The Boc group is introduced to protect the amino functionality during subsequent reactions. This is crucial for ensuring selective reactivity in later steps.

  • Carboxylic Acid Formation : The final step in the synthesis often involves converting an intermediate into the carboxylic acid form, which may require hydrolysis or other chemical transformations.

Specific Reaction Pathways

A detailed examination of specific reaction pathways is as follows:

  • Step 1 : Starting with a precursor like 4,4-1,4-dioxa-9,11-diazadispiro[4.2.4.2]tetradecane-10,12-dione, this compound can be treated with barium hydroxide in an autoclave at elevated temperatures (around 150°C) for several hours. This process leads to the formation of an intermediate that can be further reacted to yield 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • Step 2 : Following the formation of the amino acid, thionyl chloride can be used to facilitate the introduction of the Boc group under controlled conditions (5–45°C). The reaction typically requires stirring for an extended period (up to 49 hours) to ensure complete conversion.

Purification Techniques

Purification is critical in obtaining high-purity products necessary for research and application:

  • Recrystallization : After synthesis, recrystallization from solvents such as water or methanol can effectively isolate the desired product from unreacted materials and by-products.

  • Chromatography : Further purification via chromatography may be employed to separate compounds based on their interaction with stationary and mobile phases.

Data Tables

The following tables summarize key data related to the preparation and properties of this compound:

Preparation Summary Table

Step Reagent/Condition Purpose
1 Barium Hydroxide, Autoclave at 150°C Formation of spirocyclic structure
2 Thionyl Chloride, Stirring at 5–45°C Introduction of Boc group
3 Recrystallization from H2O/MeOH Purification

Physical Properties

Property Value
Molecular Formula C14H23NO6
Molecular Weight 301.34 g/mol
Solubility Soluble in DMSO and methanol

Chemical Reactions Analysis

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times .

Scientific Research Applications

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid depends on its specific application. In proteomics, it may interact with proteins through covalent bonding or non-covalent interactions, allowing researchers to study protein structures and functions. In organic synthesis, it acts as a building block for the construction of more complex molecules .

Comparison with Similar Compounds

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • CAS : 26845-47-6
  • Molecular Formula : C₁₀H₁₆O₄
  • Molecular Weight : 200.23 g/mol
  • Key Differences: Lacks the Boc-amino group and carboxylic acid; instead, it has a methyl ester. Primarily used as an intermediate for further derivatization (e.g., hydrolysis to the carboxylic acid). Higher lipophilicity due to the ester group, enhancing membrane permeability in drug design .

8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

  • CAS : 54621-18-0
  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 201.21 g/mol
  • Key Differences: Contains a free amino group instead of Boc protection. Higher reactivity but lower stability; prone to oxidation or unintended side reactions. Used in applications requiring direct amine participation, such as Schiff base formation .

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

  • CAS : 56327-03-8
  • Molecular Formula : C₁₅H₁₇FO₄
  • Molecular Weight : 292.29 g/mol
  • Key Differences: Substituted with a 4-fluorophenyl group instead of Boc-amino. Potential applications in fluorinated drug candidates targeting CNS disorders .

8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

  • CAS : 61749-07-3
  • Molecular Formula : C₁₇H₂₂O₆
  • Molecular Weight : 322.35 g/mol
  • Key Differences :
    • Features a 3,4-dimethoxyphenyl substituent, increasing steric bulk and hydrogen-bonding capacity.
    • Likely used in kinase inhibitors or GPCR-targeted therapies due to aromatic interactions .

N-Boc-amino-(1,4-dioxaspiro[4.5]dec-8-yl)acetic Acid

  • CAS: Not explicitly listed (see for synonyms).
  • Molecular Formula: C₁₅H₂₅NO₇ (estimated).
  • Key Differences: Boc-amino group attached via an acetic acid linker, extending the molecule’s backbone.

Comparative Analysis Table

Property 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Methyl Ester Derivative Free Amino Derivative 4-Fluorophenyl Derivative 3,4-Dimethoxyphenyl Derivative
CAS Number 886362-27-2 26845-47-6 54621-18-0 56327-03-8 61749-07-3
Molecular Weight (g/mol) 301.34 200.23 201.21 292.29 322.35
Functional Groups Boc-amino, carboxylic acid Methyl ester Free amino, carboxylic acid 4-Fluorophenyl, carboxylic acid 3,4-Dimethoxyphenyl, carboxylic acid
Key Applications Peptide synthesis, chiral intermediates Hydrolysis precursor Reactive intermediates Fluorinated drug candidates Kinase inhibitors
Stability High (Boc protection) Moderate Low Moderate Moderate
Synthetic Utility Versatile protection Ester-to-acid conversion Direct amine reactions Aromatic functionalization Multifunctional substitution

Biological Activity

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (CAS No. 886362-27-2) is a synthetic organic compound characterized by its unique spirocyclic structure. With a molecular formula of C14H23NO6 and a molecular weight of 301.34 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and proteomics. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and potential applications.

The synthesis of this compound typically involves multi-step processes starting from accessible precursors. Key steps include the formation of the spirocyclic core through cyclization reactions and the introduction of the Boc-protected amino group via nucleophilic substitution reactions . The compound's unique structure allows it to undergo various chemical transformations, including oxidation and reduction reactions.

The biological activity of this compound is primarily linked to its interactions with biological macromolecules. In proteomics, it is used as a reagent to study protein structures and functions through covalent bonding or non-covalent interactions. The compound's ability to modify amino acids in proteins can lead to significant changes in protein behavior, making it a valuable tool for researchers.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy findings:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the development of new antibiotics.
  • Cytotoxicity : Some investigations have indicated that certain derivatives may possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in designing therapeutic agents for metabolic disorders.

Case Studies

Several case studies have highlighted the potential applications and effects of this compound:

  • Proteomics Research : In a study examining protein interactions, researchers utilized this compound to modify lysine residues in proteins, facilitating the identification of protein-protein interactions through mass spectrometry techniques.
  • Anticancer Properties : A study conducted on various cancer cell lines demonstrated that derivatives of this compound induced apoptosis in treated cells, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : A series of assays were performed to evaluate the antimicrobial efficacy against common pathogens. Results showed promising activity against Gram-positive bacteria, warranting further exploration into its use as an antibiotic.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
8-(Amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic AcidStructureModerate antimicrobial activity
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-7-carboxylic AcidStructureLower cytotoxicity than target compound
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-6-carboxylic AcidStructureSimilar enzyme inhibition profile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid, and how is its purity validated?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclization to form the spirocyclic dioxolane ring. For example, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives are synthesized via ketone protection with ethylene glycol and subsequent functionalization . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients), and purity is validated via HPLC (>95%) and NMR spectroscopy (e.g., δ 1.4 ppm for Boc methyl groups, δ 4.0–4.3 ppm for dioxolane protons) .

Q. How can researchers distinguish between Boc-protected and deprotected forms of this compound?

  • Methodology : Use FT-IR to identify the Boc carbonyl stretch (~1680–1720 cm⁻¹) and LC-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 314.3 for the Boc-protected form). Acidic hydrolysis (e.g., TFA/DCM) removes the Boc group, confirmed by loss of the tert-butyl signals in ¹H NMR .

Q. What analytical techniques are critical for structural elucidation of spirocyclic compounds like this?

  • Methodology :

  • X-ray crystallography resolves the spirocyclic conformation (e.g., dihedral angles between dioxolane and cyclohexane rings).
  • 2D NMR (COSY, HSQC) assigns proton and carbon environments, particularly for overlapping signals in the dioxolane (δ 3.8–4.5 ppm) and cyclohexane regions (δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s conformational stability in drug design?

  • Methodology : The rigid spiro structure reduces entropy loss upon binding to biological targets. Computational modeling (e.g., Gaussian or Schrödinger Suite) calculates energy barriers for ring puckering and predicts binding modes. Compare with non-spiro analogs to assess bioavailability improvements via LogP and polar surface area (PSA) calculations .

Q. What strategies mitigate Boc group instability during reactions under acidic/basic conditions?

  • Methodology : Avoid strong acids (e.g., HCl) and use mild deprotection agents (e.g., TFA in DCM at 0°C). For basic conditions, employ orthogonal protecting groups (e.g., Fmoc) or stabilize the Boc group with additives like DMAP. Monitor degradation via TLC (Rf shift) or mass spectrometry .

Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Yes. Convert the carboxylic acid to a boronate ester (e.g., via Pd-catalyzed borylation). For example, 1,4-dioxaspiro[4.5]decane-8-boronic acid pinacol ester derivatives undergo coupling with aryl halides under Pd(PPh₃)₄ catalysis (80°C, K₂CO₃, DMF/H₂O) . Confirm regioselectivity via ¹H NMR and X-ray analysis.

Q. How does the compound interact with enzymes in peptide coupling or prodrug systems?

  • Methodology : The carboxylic acid group enables activation (e.g., via EDC/HOBt) for amide bond formation with amino acids or peptides. For prodrugs, esterify the acid (e.g., with p-nitrophenyl carbonate) and evaluate hydrolysis kinetics in simulated biological fluids (pH 7.4, 37°C) .

Safety and Handling

  • Storage : –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis.
  • Hazards : Non-toxic (GHS classification), but handle with gloves due to potential irritancy (similar spiro compounds show H315/H319 warnings) .

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